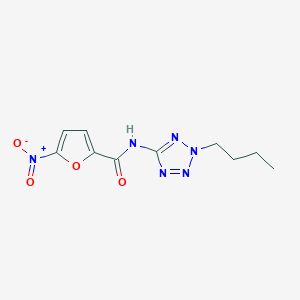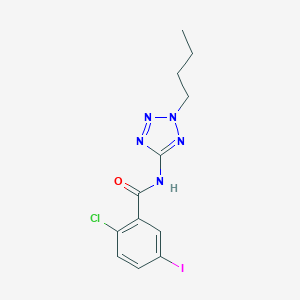![molecular formula C19H23F2NO2 B251225 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as ADAMANT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. ADAMANT has been shown to have a number of interesting properties, including the ability to modulate the activity of certain enzymes and receptors in the body. In
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for a number of different applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is not fully understood, but it is thought to work by binding to specific enzymes and receptors in the body. This binding can either activate or inhibit the activity of these enzymes and receptors, leading to a range of different physiological effects.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer, which could make it a promising drug candidate for the treatment of this disease. It has also been shown to have activity against certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the activity of enzymes and receptors in the body. However, one limitation of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Zukünftige Richtungen
There are a number of different directions that future research on 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide could take. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes that are involved in the development of cancer, and further research could lead to the development of new drugs that target these enzymes. Another area of research that could be explored is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against certain receptors in the brain that are involved in the development of these diseases, and further research could lead to the development of new drugs that target these receptors.
Synthesemethoden
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a number of different methods, but one of the most commonly used is the reaction of 2-bromo-N-(2-fluorophenyl)acetamide with 1-adamantyllithium in the presence of a palladium catalyst. This reaction produces 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in good yields and with high purity.
Eigenschaften
Molekularformel |
C19H23F2NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H23F2NO2/c20-18(21)24-16-4-2-1-3-15(16)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,18H,5-11H2,(H,22,23) |
InChI-Schlüssel |
FWDYCYCFWRLWKN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
